molecular formula C18H18N2O5 B3862431 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one

3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B3862431
M. Wt: 342.3 g/mol
InChI Key: KLPQRLZAPZKXRQ-ZHACJKMWSA-N
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Description

3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as ENPP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a member of the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been found to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival. Additionally, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been found to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been found to possess anti-inflammatory and antioxidant properties, which can help in the prevention and treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is its potential therapeutic applications in cancer and other diseases. Additionally, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is relatively easy to synthesize and purify, making it an attractive candidate for further research. However, one of the limitations of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one and its potential therapeutic applications in various diseases. Furthermore, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in vivo to determine its safety and efficacy as a potential therapeutic agent.

properties

IUPAC Name

(E)-3-(4-ethoxy-2-nitroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-25-15-8-9-16(17(12-15)20(22)23)19-11-10-18(21)13-4-6-14(24-2)7-5-13/h4-12,19H,3H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPQRLZAPZKXRQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5334510

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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